2-Chloro-8-fluoroquinoline-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-8-fluoroquinoline-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO/c11-10-7(5-14)4-6-2-1-3-8(12)9(6)13-10/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWWNTVULJNLMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2C(=C1)F)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Classical Approaches to 2-Chloroquinoline-3-carbaldehydes
The successful synthesis of 2-chloroquinoline-3-carbaldehydes via the Vilsmeier-Haack reaction is highly dependent on carefully controlled reaction conditions. The process generally begins with the preparation of the Vilsmeier reagent by adding POCl₃ dropwise to DMF at a low temperature, typically between 0-5°C. chemijournal.comchemijournal.comchemijournal.com The substituted acetanilide (B955) is then introduced, and the reaction mixture is heated to facilitate cyclization. niscpr.res.innih.gov
Optimization studies have been conducted to maximize the yield of the desired quinoline (B57606) product. Key parameters that are manipulated include the molar ratio of the reagents and the reaction temperature and duration. For instance, research on the synthesis from m-methoxyacetanilide demonstrated that the yield could be significantly influenced by the amount of POCl₃ used. The optimal yield was achieved when using 12 molar equivalents of POCl₃ at a temperature of 90°C. niscpr.res.in The reaction time can vary considerably, from a few hours to over 15 hours, depending on the specific substrate and conditions employed. chemijournal.comnih.gov For example, acetanilides with methyl group substitutions may require heating for 4 to 10 hours at 80-90°C. chemijournal.comchemijournal.com
Table 1: Optimization of Vilsmeier-Haack Reaction for 7-methoxy-2-chloroquinoline-3-carbaldehyde Data sourced from Srivastava & Singh (2005) niscpr.res.in
| Molar Equivalents of POCl₃ | Temperature (°C) | Yield (%) |
| 3 | 80-90 | - |
| 6 | 80-90 | - |
| 9 | 80-90 | - |
| 12 | 90 | Max Yield |
| 15 | 80-90 | - |
The electronic nature and position of substituents on the starting acetanilide ring play a critical role in the outcome of the Vilsmeier-Haack cyclization. The reaction is an electrophilic substitution; therefore, the presence of electron-donating groups (EDGs) on the aromatic ring of the acetanilide generally enhances the reaction rate and improves the yield. niscpr.res.in
Studies have shown that acetanilides bearing EDGs, particularly at the meta-position, facilitate the cyclization process, leading to higher yields and shorter reaction times compared to their ortho- and para-substituted counterparts. niscpr.res.in In contrast, the presence of electron-withdrawing groups (EWGs) on the acetanilide ring deactivates it towards electrophilic attack, resulting in poor yields. In cases with strongly deactivating groups, such as a nitro group, the reaction may fail to produce the desired quinoline product altogether. niscpr.res.in Regardless of the substituent, the reaction is noted for its high regioselectivity, consistently yielding the 2-chloro-3-formylquinoline isomer. niscpr.res.in
Table 2: Effect of Acetanilide Substituent on Vilsmeier-Haack Reaction Outcome Based on findings from Srivastava & Singh (2005) niscpr.res.in
| Substituent Type | Position | Effect on Yield | Reaction Time |
| Electron-Donating Group (e.g., -OCH₃) | meta | Good to Excellent | Short |
| Electron-Donating Group (e.g., -CH₃) | ortho, para | Good | Moderate |
| Electron-Withdrawing Group (e.g., -Cl) | Any | Poor | Long |
| Strong Electron-Withdrawing Group (e.g., -NO₂) | Any | No Product | - |
An alternative classical route to 2-chloroquinoline-3-carbaldehydes involves the use of oxime intermediates. ijsr.net This synthetic strategy begins with a commercially available substituted acetophenone (B1666503). The acetophenone is first converted into its corresponding oxime derivative by reacting it with hydroxylamine (B1172632) hydrochloride in the presence of a catalyst like sodium acetate (B1210297). ijsr.net
The resulting acetophenone oxime is then subjected to Vilsmeier-Haack conditions. The oxime is treated with a pre-formed Vilsmeier reagent (POCl₃/DMF) and heated for an extended period, for instance at 60°C for 16 hours. ijsr.net This one-pot reaction transforms the oxime into the final 2-chloroquinoline-3-carbaldehyde (B1585622) through a sequence of formylation and cyclization steps. The formation of the product is confirmed by the characteristic aldehyde signals in IR and ¹H NMR spectra. ijsr.net This method has been successfully used to synthesize a series of 6-substituted-2-chloroquinoline-3-carbaldehydes with moderate to good yields. ijsr.net
Table 3: Yields of Substituted 2-Chloroquinoline-3-carbaldehydes via Oxime Intermediate Data sourced from International Journal of Science and Research (IJSR) ijsr.net
| Substituent at C-6 | Yield (%) |
| H | 72 |
| Hydroxy | 66 |
Vilsmeier-Haack Formylation of Acetanilide Derivatives
Advanced Synthetic Techniques for 2-Chloro-8-fluoroquinoline-3-carbaldehyde
While classical methods are well-established, modern synthetic chemistry emphasizes the incorporation of principles that enhance efficiency and reduce environmental impact.
The application of green chemistry principles to the synthesis of 2-chloroquinoline-3-carbaldehydes is an area of growing interest. The classical Vilsmeier-Haack reaction, while effective, often involves harsh reagents and lengthy reaction times. Modern approaches seek to mitigate these drawbacks. The inherent efficiency of the Vilsmeier-Haack reaction, which synthesizes the target molecules in high yields with fewer raw materials and in less time compared to other potential routes, can be considered an aspect of green chemistry. chemijournal.comchemijournal.com
Further advancements include the use of alternative energy sources to drive the reaction. Microwave irradiation has been identified as a green technology capable of significantly enhancing reaction rates and improving product yields in related Vilsmeier-Haack reactions for synthesizing bisquinolines. niscpr.res.in Similarly, the use of ultrasound assistance in Vilsmeier-Haack reactions has been reported as a simple and effective green procedure that provides good yields without the need for metallic catalysts and helps control the release of hazardous materials. nih.gov Although not yet specifically documented for this compound, these advanced techniques represent a promising frontier for its cleaner and more efficient synthesis.
Microwave-Assisted Synthetic Protocols
The application of microwave irradiation has been shown to significantly accelerate the synthesis of 2-chloroquinoline-3-carbaldehydes. researchgate.net This method typically involves the reaction of a corresponding acetanilide with a Vilsmeier-Haack reagent under microwave dielectric heating. researchgate.net The primary advantage of this protocol is a dramatic reduction in reaction time, often from several hours required for conventional heating to just a few minutes. researchgate.net This rapid synthesis leads to good yields and is considered a more efficient approach compared to traditional methods. researchgate.netraco.cat The use of microwave assistance in conjunction with the Vilsmeier-Haack reaction represents a notable advancement in the synthesis of this class of compounds. researchgate.net
Catalyst-Mediated Formylation
The most prevalent method for synthesizing 2-chloroquinoline-3-carbaldehydes, including the 8-fluoro derivative, is the Vilsmeier-Haack reaction. niscpr.res.inijsr.netorganic-chemistry.org This reaction serves as a powerful synthetic tool for the formylation and cyclization of reactive aromatic substrates to build heterocyclic compounds. ijsr.net The process involves treating an N-arylacetamide with the Vilsmeier reagent, which is a chloromethyleneiminium salt typically generated in situ from a formamide (B127407) like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphoryl chloride (POCl₃). niscpr.res.innih.govrsc.org
The general procedure involves the Vilsmeier cyclization of an appropriate N-arylacetamide. niscpr.res.in For instance, N-(2-fluoroacetanilide) would be the precursor for the target compound. The reaction is carried out by adding POCl₃ to the acetanilide substrate in DMF at a low temperature (0-5°C), followed by heating to complete the cyclization and formylation. niscpr.res.inorientjchem.org An alternative procedure utilizes phosphorus pentachloride (PCl₅) in place of POCl₃, which has also proven effective. researchgate.net The reaction is sensitive to the electronic nature of the substituents on the N-arylacetamide, with electron-donating groups generally facilitating the cyclization and leading to good yields. niscpr.res.in Upon completion, the reaction mixture is typically poured onto ice water to precipitate the crude product. orientjchem.orgnih.govnih.gov
Table 1: Vilsmeier-Haack Reaction Parameters for Synthesis of 2-Chloroquinoline-3-carbaldehydes
| Precursor | Reagents | Conditions | Outcome | Source |
|---|---|---|---|---|
| N-arylacetamides | Vilsmeier Reagent (DMF/POCl₃) | Add POCl₃ at 0-5°C, then heat to 90°C | Regioselective synthesis of 2-chloro-3-formylquinolines | niscpr.res.in |
| Acetanilides | Vilsmeier Reagent (DMF/PCl₅) | 4.5 equiv. PCl₅, 3 equiv. DMF, heat at 100°C for ~4 hours | Good yields for activated acetanilides | researchgate.net |
| Acetanilides | Vilsmeier Reagent under Microwave Irradiation | Few minutes reaction time | Good yields, remarkable rate enhancement | researchgate.net |
| N-(2,3-dimethylphenyl)acetamide | Vilsmeier Reagent (DMF/POCl₃) | Heat at 353 K for 15 hours | Formation of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde | nih.gov |
Isolation and Purification Methodologies
Following synthesis, the crude this compound must be isolated and purified to remove byproducts and unreacted starting materials.
Recrystallization Techniques
Recrystallization is a standard and effective method for purifying the synthesized product. The crude solid obtained after the reaction work-up is dissolved in a suitable hot solvent or solvent mixture and allowed to cool, whereupon the purified compound crystallizes out. orientjchem.org Ethyl acetate is a commonly cited solvent for the recrystallization of 2-chloroquinoline-3-carbaldehydes. orientjchem.orgresearchgate.netchemijournal.com In other documented procedures, a solvent mixture of petroleum ether and ethyl acetate has been successfully employed to yield the purified compound, often as colorless crystals or a white solid. nih.govnih.govnih.gov The choice of solvent is critical for obtaining high purity and good recovery of the final product.
Table 2: Reported Recrystallization Solvents for 2-Chloroquinoline-3-carbaldehyde Analogs
| Compound Type | Solvent System | Source |
|---|---|---|
| 2-chloro-3-formyl-8-methyl Quinoline | Ethyl acetate | chemijournal.com |
| 2-chloroquinoline-3-carbaldehydes | Ethyl acetate | orientjchem.orgresearchgate.net |
| 2-Chloro-8-methylquinoline-3-carbaldehyde (B1582571) | Petroleum ether/ethyl acetate mixture | nih.gov |
| 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde | Petroleum ether/ethyl acetate mixture | nih.gov |
| 2-Chloro-8-methoxyquinoline-3-carbaldehyde (B1601106) | Petroleum ether/ethyl acetate mixture | nih.gov |
Chromatographic Separation Methods
Chromatographic techniques are employed to assess the purity of the product and can also be used for purification. Thin Layer Chromatography (TLC) is routinely used to monitor the progress of the synthesis and check the purity of the final compound. chemijournal.com For 2-chloroquinoline-3-carbaldehyde derivatives, TLC is typically performed using silica (B1680970) gel plates. chemijournal.com A documented solvent system for this analysis is a mixture of chloroform, petroleum ether, and ethyl acetate. chemijournal.com While large-scale purification is often achieved by recrystallization, column chromatography using silica gel as the stationary phase is another powerful method for separating the target compound from impurities. nih.gov
Reactivity and Chemical Transformations of 2 Chloro 8 Fluoroquinoline 3 Carbaldehyde
The chemical behavior of 2-Chloro-8-fluoroquinoline-3-carbaldehyde is characterized by the reactivity of its two primary functional groups: the chlorine atom at the C-2 position and the aldehyde group at the C-3 position. The electron-withdrawing nature of the quinoline (B57606) ring system, further influenced by the fluorine atom at C-8, activates the chlorine atom for nucleophilic substitution. Simultaneously, the aldehyde group readily participates in a variety of condensation and addition reactions.
Applications in Advanced Organic Synthesis
2-Chloro-8-fluoroquinoline-3-carbaldehyde as a Versatile Synthetic Building Block
This compound is recognized as a versatile synthetic building block, or synthon, in organic chemistry. rsc.orgresearchgate.net This versatility is attributed to the differential reactivity of its chloro and aldehyde functionalities, which can be targeted selectively or made to react concurrently to construct complex molecular architectures. researchgate.net The electron-withdrawing nature of the quinoline (B57606) ring system, further influenced by the fluoro substituent, enhances the reactivity of the C2 position toward nucleophilic substitution, while the aldehyde group readily participates in condensation and addition reactions. nih.govrsc.org This dual reactivity allows chemists to use the molecule as a linchpin for introducing diverse structural and functional elements. nih.gov
The title compound serves as an excellent precursor for a wide range of substituted quinoline derivatives. researchgate.net The chlorine atom at the C2 position is a good leaving group, enabling various nucleophilic substitution reactions. For instance, it can be replaced by a variety of nucleophiles, including amines, thiols, and alcohols, to yield 2-amino-, 2-thio-, and 2-alkoxyquinoline derivatives, respectively. nih.govresearchgate.net
Simultaneously, the aldehyde group at the C3 position is a reactive handle for derivatization. chemijournal.com It readily undergoes condensation reactions with primary amines, hydrazines, and hydroxylamines to form Schiff bases, hydrazones, and oximes. nih.govrsc.org These reactions are fundamental in creating new carbon-nitrogen bonds and extending the molecular framework. For example, condensation with substituted anilines yields N-(substituted-phenyl)methanimine derivatives. rsc.org This reactivity makes the compound a key starting material for libraries of quinoline-based compounds. researchgate.net
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are powerful tools for rapidly building molecular complexity. beilstein-journals.org 2-Chloroquinoline-3-carbaldehydes have proven to be effective scaffolds in such reactions. researchgate.net In one example, a one-pot, three-component reaction of a 2-chloroquinoline-3-carbaldehyde (B1585622), 2-aminobenzimidazole, and malononitrile (B47326) can be used to construct novel, planar aza-heterocycles. researchgate.net The quinoline aldehyde acts as the electrophilic backbone, reacting sequentially with the other components to efficiently generate highly substituted, fused heterocyclic systems under mild conditions. researchgate.netresearchgate.net
The strategic placement of reactive groups on the this compound scaffold makes it a valuable intermediate for synthesizing complex polycyclic and fused heterocyclic systems. nih.gov The initial derivatization of either the chloro or aldehyde group can set the stage for subsequent intramolecular cyclization reactions, leading to the formation of new rings fused to the quinoline core. rsc.org Through various synthetic strategies, derivatives of 2-chloroquinoline-3-carbaldehyde have been used to create a variety of fused quinolines, including thieno[2,3-b]quinolines, furo[2,3-b]quinolines, pyrano[4,3-b]quinolines, and pyridazino[4,3-c]quinolines. nih.govrsc.org
Development of Advanced Derivatization Strategies
Significant research has focused on developing advanced and efficient strategies to derivatize the 2-chloroquinoline-3-carbaldehyde core. nih.govchemijournal.com These methods aim to exploit the reactivity of both the C2-chloro and C3-aldehyde positions to introduce a wide range of functional groups and build molecular diversity. Key strategies include nucleophilic substitution, condensation, and reduction reactions. nih.govrsc.org For example, the Vilsmeier-Haack reaction is a common and efficient method for the synthesis of the parent 2-chloro-3-formylquinolines from substituted acetanilides. chemijournal.comchemijournal.com Following synthesis, the aldehyde group can be transformed into other functional groups; for instance, its reaction with hydroxylamine (B1172632) followed by treatment with thionyl chloride affords a 3-cyanoquinoline. nih.gov This nitrile can then be reduced to an aminomethyl group, demonstrating a multi-step transformation of the original aldehyde. nih.gov
Table 1: Selected Derivatization Strategies for 2-Chloroquinoline-3-carbaldehydes
| Reactive Site | Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|---|
| C2-Cl | Nucleophilic Substitution | Morpholine, Dimethylaminopyridine (DMAP) | 2-Morpholinoquinoline-3-carbaldehyde nih.gov |
| C2-Cl | Sonogashira Coupling | Terminal alkynes, [PdCl₂(PPh₃)₂], CuI, Et₃N | 2-Alkynyl-3-formyl-quinoline nih.gov |
| C2-Cl | Hydrolysis | Acetic acid, Sodium acetate (B1210297), Microwave | 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde nih.gov |
| C3-CHO | Condensation (Schiff Base Formation) | Substituted anilines, Acetone | 1-(2-Chloroquinolin-3-yl)-N-(substituted-phenyl)methanimine rsc.org |
| C3-CHO | Condensation (Hydrazone Formation) | Hydrazine hydrate, Ethanol | 2-Chloro-3-(hydrazonomethyl)quinoline nih.gov |
| C3-CHO | Conversion to Nitrile | Hydroxylamine hydrochloride, then Thionyl chloride/DMF | 2-Chloro-3-cyanoquinoline nih.gov |
Exploration of Structural Analogs for Synthetic Utility
The synthetic utility observed for this compound extends to a range of its structural analogs. nih.gov Researchers have synthesized and investigated various substituted 2-chloroquinoline-3-carbaldehydes to explore how different substituents on the benzene (B151609) ring affect the molecule's reactivity and properties. chemijournal.com A notable analog is 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571), which has been synthesized via the Vilsmeier-Haack reaction from N-(2-tolyl)acetamide. nih.gov The synthetic pathways and reactivity patterns of these analogs, such as undergoing nucleophilic substitutions at C2 and condensations at the C3-aldehyde, are generally consistent with the parent compound. nih.govrsc.org This allows for the generation of a broad family of quinoline derivatives with tailored electronic and steric properties, all stemming from the same fundamental synthetic logic. researchgate.net
Theoretical and Computational Chemistry Studies
Quantum Mechanical Calculations
Quantum mechanical calculations are fundamental to understanding the molecular structure, reactivity, and electronic properties of chemical compounds. For quinoline (B57606) derivatives, these theoretical studies provide insights that are complementary to experimental data, offering a molecular-level picture of their behavior.
Density Functional Theory (DFT) for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) has become a standard computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for studying relatively large systems like quinoline derivatives. DFT calculations are used to determine optimized geometries, vibrational frequencies, and a variety of electronic properties. The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining reliable results that correlate well with experimental findings.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the minimum energy structure of a molecule, which corresponds to its most stable three-dimensional arrangement. For molecules with rotatable bonds, such as the carbaldehyde group in 2-chloro-8-fluoroquinoline-3-carbaldehyde, conformational analysis is performed to identify different stable conformers.
In related molecules like 2-chloro-7-methylquinoline-3-carbaldehyde, studies have shown the existence of at least two stable conformers (cis and trans) arising from the rotation around the C-C bond connecting the aldehyde group to the quinoline ring. The planarity of the quinoline ring system is a key feature, though the formyl group may be slightly twisted out of this plane. A potential energy surface scan, varying the relevant dihedral angle, can identify the minimum energy conformations and the energy barriers between them. For a similar compound, the energy difference between two conformers was calculated to be 13.4 kJ mol⁻¹.
Optimized Geometric Parameters (Theoretical) This table is based on general data for similar quinoline structures and serves as an illustrative example. Specific values for this compound require dedicated computational studies.
Please note: The following table is a hypothetical representation. Actual data requires specific computational analysis of this compound.
| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |
|---|---|---|
| C-Cl | 1.74 | |
| C-F | 1.35 | |
| C=O | 1.21 | |
| C-C (ring) | 1.39 - 1.42 | |
| C-N (ring) | 1.33 - 1.38 | |
| C-C-C (ring) | 118 - 122 | |
| C-N-C (ring) | 117 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the main orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and the electrical transport properties of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. For the related 2-chloro-7-methylquinoline-3-carbaldehyde, the HOMO-LUMO energy gap was calculated to be approximately 3.75 eV for the trans conformer and 3.84 eV for the cis conformer. The introduction of different substituents on the quinoline ring can modulate this energy gap.
FMO Properties (Theoretical Example) Please note: The following table is a hypothetical representation based on similar compounds. Actual data requires specific computational analysis of this compound.
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO | -2.1 | Characterized by π* orbitals, primarily located on the quinoline ring and carbaldehyde group. |
| HOMO | -5.9 | Characterized by π orbitals, with significant contributions from the quinoline ring system. |
| Energy Gap (ΔE) | 3.8 | Indicates the chemical reactivity and kinetic stability of the molecule. |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge distribution, intramolecular charge transfer, and hyperconjugative interactions within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E⁽²⁾) associated with these interactions.
Key NBO Interactions (Theoretical Example) Please note: The following table is a hypothetical representation. Actual data requires specific computational analysis of this compound.
| Donor NBO | Acceptor NBO | Stabilization Energy E⁽²⁾ (kcal/mol) |
|---|---|---|
| π(C-C) ring | π*(C-C) ring | > 20 |
| LP(N) | π*(C-C) | ~ 5-10 |
Fukui Function Analysis for Chemical Reactivity Prediction
Fukui functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. This analysis helps in predicting the regioselectivity of chemical reactions. The Fukui function essentially measures the change in electron density at a specific point in the molecule when an electron is added or removed. By calculating these indices for each atom, one can pinpoint the most likely sites for chemical attack, providing valuable information for synthetic chemistry.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. It is widely used to calculate vertical excitation energies, oscillator strengths, and to simulate UV-Visible absorption spectra. This provides insight into the electronic transitions occurring when a molecule absorbs light.
For quinoline derivatives, TD-DFT calculations can identify the nature of the electronic transitions, such as n→π* or π→π*. For instance, in 2-chloro-7-methylquinoline-3-carbaldehyde, the lowest energy singlet state transition was found to be a HOMO to LUMO excitation. The accuracy of TD-DFT results can be influenced by the choice of functional and the inclusion of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM).
Calculated Electronic Transitions (Theoretical Example) Please note: The following table is a hypothetical representation. Actual data requires specific computational analysis of this compound.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S₀ → S₁ | 3.52 | 352 | 0.25 |
| S₀ → S₂ | 3.75 | 331 | 0.18 |
Molecular Interactions and Binding Affinity Predictions
Understanding how a molecule interacts with its environment, particularly with biological receptors, is fundamental in medicinal chemistry and drug design. Computational methods offer a way to model these interactions and predict the binding affinity of a ligand to a receptor.
Ligand-receptor interaction modeling, commonly known as molecular docking, is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or a nucleic acid). nih.govresearchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's activity. nih.govnih.gov
The process involves several key steps:
Receptor and Ligand Preparation: The three-dimensional structures of both the receptor and the ligand are required. Receptor structures are often obtained from experimental methods like X-ray crystallography or NMR spectroscopy and are available in databases such as the Protein Data Bank (PDB). The ligand structure, in this case, this compound, is built and optimized using computational chemistry software.
Docking Algorithms: A search algorithm explores the conformational space of the ligand within the receptor's binding site, generating a large number of possible binding poses.
Scoring Functions: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (or a value that correlates with it). These functions typically account for various non-covalent interactions such as hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic effects.
For quinoline derivatives, molecular docking studies have been instrumental in identifying potential biological targets and explaining their mechanism of action. nih.govnih.gov For example, fluoroquinolones are known to target bacterial DNA gyrase and topoisomerase IV. nih.gov Docking simulations can reveal the specific amino acid residues in the active site that interact with the quinoline scaffold, providing insights into the structure-activity relationship. nih.gov The binding of fluoroquinolones to the DNA-gyrase complex can inhibit DNA replication. nih.gov
Non-covalent interactions, particularly hydrogen bonds and π-π stacking, are critical in determining the structure and stability of ligand-receptor complexes.
Hydrogen Bonding: Hydrogen bonds are formed between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In the context of this compound, the nitrogen atom of the quinoline ring and the oxygen atom of the carbaldehyde group can act as hydrogen bond acceptors. The presence of hydrogen bonding significantly contributes to the stability of molecular self-assembly and ligand-receptor binding. rsc.orgnih.gov Computational studies on quinoline-triazoles have shown that C-H···N hydrogen bonding interactions can influence the crystal packing and morphology. mdpi.com
π-π Stacking: This interaction occurs between aromatic rings. The quinoline ring system of this compound is a prime candidate for π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site. researchgate.net These interactions are crucial for the stability of DNA's double helix and the tertiary structure of proteins. researchgate.net The strength of π-π stacking can be influenced by substituents on the aromatic ring; electron-withdrawing groups, like the chloro and fluoro substituents on the quinoline ring, can affect the π-electron density and thus modulate the stacking energy. rsc.org Studies on substituted 4-alkoxy-7-chloroquinolines have demonstrated the presence of π-π stacking interactions in their crystal structures. nih.gov
Table 1: Key Intermolecular Interactions Involving Substituted Quinolines This table is a representative summary based on findings for various quinoline derivatives and is intended to illustrate the types of interactions that would be computationally analyzed for this compound.
| Interaction Type | Interacting Groups on Quinoline | Potential Interacting Partners in Receptors | Significance |
|---|---|---|---|
| Hydrogen Bonding | Quinoline Nitrogen, Carbaldehyde Oxygen | Amino acid residues (e.g., Ser, Thr, Asn, Gln), Water molecules | Directional; contributes significantly to binding specificity and stability. nih.govmdpi.com |
| π-π Stacking | Quinoline aromatic rings (benzene and pyridine (B92270) moieties) | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) | Stabilizes the complex through dispersion forces; important for binding in hydrophobic pockets. researchgate.netnih.gov |
| Halogen Bonding | Chlorine atom at position 2 | Electron-rich atoms (e.g., O, N, S) in amino acid residues | A directional, non-covalent interaction that can contribute to binding affinity. |
| Hydrophobic Interactions | Fused aromatic ring system | Nonpolar amino acid residues (e.g., Ala, Val, Leu, Ile) | Drives the binding of the ligand into nonpolar pockets of the receptor. |
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly sought after for applications in photonics, telecommunications, and optical data storage. nih.gov Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules. researchgate.netrsc.org
The key NLO properties calculated are the first hyperpolarizability (β) and the second hyperpolarizability (γ). A large value for these parameters indicates a strong NLO response. For organic molecules, a significant NLO response is often associated with a large difference in the dipole moment between the ground and excited states, which is facilitated by intramolecular charge transfer (ICT) from an electron-donating group (D) to an electron-accepting group (A) through a π-conjugated system.
In this compound, the quinoline ring acts as a π-conjugated bridge. The electron-withdrawing nature of the chloro, fluoro, and carbaldehyde substituents can influence the ICT characteristics and, consequently, the NLO properties. nih.gov Theoretical studies on other quinoline derivatives have shown that strategic placement of donor and acceptor groups can significantly enhance the NLO response. nih.gov For instance, DFT calculations on quinoline-carbazole systems have been used to tune their NLO properties by modifying substituents. nih.gov
Table 2: Representative Calculated NLO Properties for Substituted Quinoline Systems This table presents illustrative data from computational studies on various quinoline derivatives to exemplify the parameters evaluated for NLO properties. Specific values for this compound would require a dedicated DFT study.
| Compound System | Computational Method | Dipole Moment (μ) [Debye] | First Hyperpolarizability (β) [esu] | Key Finding | Reference |
|---|---|---|---|---|---|
| Quinoline-Carbazole Derivatives | B3LYP/6-311G(d,p) | Varies with substituents | Varies significantly with D-A strength | NLO response is tunable via donor/acceptor modifications. | nih.gov |
| Quinoline-1,3-benzodioxole Chalcone | CAM-B3LYP/6-311++g(d,p) | ~6.0 - 7.0 | High, comparable to reference NLO materials | Good intramolecular charge transfer leads to strong NLO properties. | nih.gov |
Solvation Effects on Molecular Properties
The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational models can simulate these effects, providing a more realistic picture of a molecule's behavior in solution.
Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are commonly used. nih.govyoutube.com In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. The solute polarizes the solvent, which in turn creates a reaction field that interacts with the solute, affecting its energy and properties.
For this compound, solvation can affect:
Conformational Stability: The relative energies of different conformers can change in solution compared to the gas phase.
Electronic Properties: Solvation can alter the molecular orbital energies, the HOMO-LUMO gap, and the dipole moment.
Spectroscopic Properties: The absorption and emission spectra of a molecule can shift depending on the polarity of the solvent (solvatochromism).
A study on a vast number of quinoline derivatives employed the SMD solvation model to simulate effects in water, highlighting the importance of including solvent effects in computational predictions of molecular properties. nih.gov
Advanced Spectroscopic Investigations and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a premier technique for elucidating the precise molecular structure of organic compounds in solution. One-dimensional (1H and 13C) and two-dimensional NMR experiments are critical for the unambiguous assignment of proton and carbon signals, especially in complex aromatic systems like quinolines.
High-resolution 1H and 13C NMR are fundamental tools for verifying the successful synthesis of 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives. The chemical shifts (δ) provide direct evidence of the electronic environment of each nucleus.
In ¹H NMR spectra of various 2-chloro-3-formyl quinoline (B57606) derivatives, the aldehyde proton (CHO) characteristically appears as a singlet in the downfield region, typically between δ 10.4 and 10.8 ppm. chemijournal.com The protons on the quinoline ring (H-4, H-5, H-6, H-7, H-8) resonate in the aromatic region, generally between δ 7.4 and 8.9 ppm. chemijournal.com
In ¹³C NMR spectra, the carbonyl carbon of the aldehyde group is highly deshielded and appears at approximately δ 189 ppm. chemijournal.com The carbons of the quinoline ring produce signals within the typical aromatic range. The presence and position of these signals confirm the integrity of the quinoline scaffold and the aldehyde functional group. chemijournal.com
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Selected 2-Chloro-3-formyl Quinoline Derivatives in CDCl₃
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 2-Chloro-3-formyl Quinoline | 10.5 (s, 1H, CHO), 8.8 (s, 1H, H-4), 8.1 (m, 1H, H-6), 7.7 (m, 1H, H-7) | 189.12 (CHO) |
| 2-Chloro-3-formyl-8-Methyl Quinoline | 10.4 (s, 1H, CHO), 8.7 (s, 1H, H-4), 8.1-7.4 (m, 3H, H-5, H-6, H-7), 2.8 (s, 3H, CH₃) | 189.51 (CHO) |
| 2,6-Dichloro-3-formyl Quinoline | 10.8 (s, 1H, CHO), 8.6 (s, 1H, H-4), 8.1 (m, 1H, H-8), 7.7 (m, 1H, H-5) | 189.49 (CHO) |
| 2-Chloro-3-formyl-8-Nitro Quinoline | 10.5 (s, 1H, CHO), 8.9 (s, 1H, H-4), 8.1 (m, 1H, H-6, H-7), 7.7 (m, 1H, H-5) | 189.31 (CHO) |
Data sourced from an analysis of various synthesized quinoline derivatives. chemijournal.com
While 1D NMR is useful, complex quinoline structures often feature overlapping signals in the aromatic region, necessitating two-dimensional (2D) NMR for complete assignment. wikipedia.org Techniques like COSY, HSQC, and HMBC reveal through-bond correlations between nuclei. wikipedia.orgijpsdronline.com
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of adjacent protons in the aromatic rings. wikipedia.orgresearchgate.net For example, a COSY spectrum would show a correlation between H-5 and H-6, and between H-6 and H-7 in the quinoline ring system. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon atoms to their attached protons (¹H-¹³C one-bond correlations). wikipedia.orgresearchgate.net This technique is instrumental in assigning the ¹³C signals corresponding to each protonated carbon in the molecule. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range correlations between carbons and protons, typically over two or three bonds (²JCH and ³JCH). ijpsdronline.comresearchgate.net This is particularly powerful for assigning quaternary (non-protonated) carbons and for linking different fragments of the molecule together. researchgate.net For instance, the aldehyde proton (CHO) would show an HMBC correlation to the C3 carbon of the quinoline ring. researchgate.net
A detailed analysis of the related compound 2-chloro-8-methyl-3-formylquinoline using these techniques provided a complete assignment of its ¹H and ¹³C NMR spectra, demonstrating the power of 2D NMR in structural elucidation. ijpsdronline.comresearchgate.net
Table 2: Exemplary 2D NMR Correlations for Structural Assignment of a 2-Chloro-3-formyl Quinoline Derivative
| Technique | Type of Correlation | Example of Observed Correlation | Structural Information Gained |
|---|---|---|---|
| COSY | ¹H-¹H (through 3 bonds) | H-5 shows correlation with H-6 | Confirms adjacent protons on the benzene (B151609) portion of the quinoline ring. researchgate.net |
| HSQC | ¹H-¹³C (through 1 bond) | Signal for H-5 correlates with the signal for C-5 | Unambiguously assigns the carbon C-5. researchgate.net |
| HMBC | ¹H-¹³C (through 2-3 bonds) | Aldehyde proton correlates with C-3 and C-4 | Confirms the position of the aldehyde group at C-3 and helps assign quaternary carbon C-4. researchgate.net |
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
The FT-IR spectrum of a quinoline derivative provides a unique fingerprint based on its functional groups. For derivatives of 2-chloro-3-formyl quinoline, key characteristic absorption bands confirm the molecular structure.
C=O Stretch (Aldehyde) : A strong, sharp absorption band appears in the region of 1690–1717 cm⁻¹, which is characteristic of the carbonyl group in an aromatic aldehyde. chemijournal.comresearchgate.net
Aromatic C=C Stretch : Multiple bands of medium intensity are observed between 1580 cm⁻¹ and 1630 cm⁻¹, corresponding to the C=C stretching vibrations within the quinoline ring system. chemijournal.com
C-Cl Stretch : The stretching vibration for the C-Cl bond is typically found in the fingerprint region, often around 776 cm⁻¹. chemijournal.com
Aromatic C-H Stretch : These vibrations are observed as weaker bands above 3000 cm⁻¹. chemijournal.com
Table 3: Key FT-IR Frequencies (cm⁻¹) for Functional Groups in 2-Chloro-3-formyl Quinoline Derivatives
| Functional Group | Characteristic Frequency Range (cm⁻¹) | Example Compound | Reference |
|---|---|---|---|
| Aldehyde (C=O) | 1693 | 2,6-Dichloro-3-formyl Quinoline | chemijournal.com |
| Aromatic (C=C) | 1628, 1588 | 2,6-Dichloro-3-formyl Quinoline, Schiff base derivative | chemijournal.com |
| C-Cl | 776 | Schiff base derivative of 2-Chloro-3-formyl-8-methyl Quinoline | chemijournal.com |
To achieve a more precise assignment of the observed vibrational bands, experimental FT-IR and FT-Raman spectra are often compared with theoretical frequencies calculated using quantum chemical methods, such as Density Functional Theory (DFT). nih.govnih.govresearchgate.net Studies on the closely related 2-chloroquinoline-3-carboxaldehyde have utilized the B3LYP method with the 6-311++G(d,p) basis set to compute the optimized molecular structure and its vibrational frequencies. nih.govnih.gov
The calculated frequencies are typically scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. nih.gov This correlation allows for the confident assignment of complex vibrations and mixed modes in the fingerprint region of the spectrum. bohrium.com The Potential Energy Distribution (PED) is also calculated to determine the contribution of different internal coordinates to each vibrational mode. bohrium.com
Table 4: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-Chloroquinoline-3-carboxaldehyde
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment (PED %) |
|---|---|---|---|
| C-H Stretch (Aromatic) | 3107 | 3078 | ν(C-H) (98%) |
| C=O Stretch | 1705 | 1717 | ν(C=O) (90%) |
Data based on DFT/B3LYP/6-311++G(d,p) calculations for 2-chloroquinoline-3-carboxaldehyde. researchgate.netnih.gov
Electronic Spectroscopy (UV-Vis and Fluorescence)
UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. The quinoline ring system, being an extended aromatic chromophore, exhibits characteristic absorptions in the UV region due to π→π* and n→π* electronic transitions. The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the ring.
The introduction of chloro, fluoro, and carbaldehyde groups onto the quinoline scaffold is expected to modify its electronic properties and thus shift the absorption and emission wavelengths. While specific UV-Vis and fluorescence spectral data for 2-chloro-8-fluoroquinoline-3-carbaldehyde are not detailed in the provided references, these spectroscopic techniques are standard for characterizing such compounds. rsc.org Modern applications often employ the fluorescence properties of quinoline derivatives in the development of chemosensors, as their emission can be selectively modulated by external stimuli like the presence of metal ions. rsc.org
Absorption and Emission Profile Analysis
The specific absorption and emission spectra for this compound are not extensively detailed in the available research. However, the quinoline framework is known to be a fluorophore unit. mdpi.com Compounds incorporating the quinoline ring system are recognized for their interesting medicinal and pharmaceutical properties, which often stem from their electronic and photophysical characteristics. nih.gov The analysis of related 2-chloroquinoline-3-carbaldehyde derivatives indicates that these molecules are frequently characterized using various spectroscopic methods to confirm their structure and purity. researchgate.net
Investigation of Large Stokes Shift Phenomena in Related Scaffolds
Fluorescent molecules with a large Stokes shift, which is the difference between the maxima of the absorption and emission spectra, are highly valuable in applications like multicolor fluorescence microscopy. nih.gov A large shift, typically over 80 nm, minimizes chromatic aberration and enhances resolution. mdpi.comresearchgate.net
In related quinoline scaffolds, this phenomenon is an area of active research. For instance, certain 8-hydroxyquinoline (B1678124) derivatives exhibit strong fluorescence emissions with large Stokes shifts, a property attributed to an excited-state intramolecular proton transfer (ESIPT) process. nih.gov In other quinoline-based dyes, a large Stokes shift is linked to intramolecular charge transfer characteristics and significant changes in molecular geometry between the ground and excited states. mdpi.com Theoretical calculations on styrylquinolines have shown that upon excitation, the molecule tends to become more planar, which lowers the energy of the excited state, resulting in a larger Stokes shift. mdpi.com This knowledge suggests that the this compound scaffold has the potential for interesting photophysical properties, although specific studies are required to confirm this.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and analyzing the fragmentation patterns of newly synthesized compounds. For derivatives of 2-chloroquinoline-3-carbaldehyde, mass spectral data analysis is a standard method for structural confirmation. researchgate.net
While the experimental spectrum for this compound is not provided in the search results, its molecular characteristics can be predicted. The parent compound, 2-chloroquinoline-3-carbaldehyde, has a computed molecular weight of approximately 191.61 g/mol . researchgate.net The introduction of a fluorine atom at the 8-position would increase this mass. The exact mass of a molecule is a key piece of data obtained from high-resolution mass spectrometry, which for the parent compound is 382.0275830 Da (for the dimer C20H12Cl2N2O2). nih.gov Analysis of the fragmentation pattern would provide further structural confirmation by identifying characteristic losses of groups such as chlorine, the formyl group, or hydrogen cyanide.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. While the crystal structure of this compound is not available, detailed crystallographic data for several closely related analogs offer significant insight into its expected molecular conformation, planarity, and intermolecular interactions.
Crystal Data and Unit Cell Parameters
The crystal structures of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) and 2-chloro-8-methoxyquinoline-3-carbaldehyde (B1601106) have been resolved, providing a reliable basis for comparison. Both were analyzed using Mo Kα radiation. nih.govnih.gov The 8-methyl analog crystallizes in the orthorhombic system, while the 8-methoxy analog adopts a monoclinic system. nih.govnih.gov
| Parameter | 2-Chloro-8-methylquinoline-3-carbaldehyde nih.gov | 2-Chloro-8-methoxyquinoline-3-carbaldehyde nih.gov |
|---|---|---|
| Chemical Formula | C11H8ClNO | C11H8ClNO2 |
| Molecular Weight (Mr) | 205.63 | 221.63 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P212121 | P21/n |
| a (Å) | 6.8576 (5) | 14.4763 (8) |
| b (Å) | 7.4936 (6) | 3.9246 (2) |
| c (Å) | 18.5003 (14) | 17.6295 (9) |
| β (°) | 90 | 104.802 (3) |
| Volume (V) (Å3) | 950.70 (13) | 968.36 (9) |
| Z | 4 | 4 |
| Temperature (K) | 290 | 290 |
Molecular Conformation and Planarity Analysis
A consistent feature across these related structures is the high degree of planarity of the fused quinoline ring system. The root-mean-square (r.m.s.) deviation for the non-hydrogen atoms of the quinoline system is reported to be very small: 0.005 Å for the 8-methyl derivative nih.govresearchgate.net, 0.020 Å for the 8-methoxy derivative nih.govresearchgate.net, and 0.018 Å for the unsubstituted 2-chloroquinoline-3-carbaldehyde. researchgate.net
The formyl (-CHO) group at the 3-position is typically found to be slightly twisted out of the plane of the quinoline ring. For the 8-methyl analog, the C—C—C–O torsion angle is reported as 8.8 (7)°. nih.gov In the parent compound without the 8-substituent, a similar deviation is observed with a C—C—C—O torsion angle of 8.2 (3)°. researchgate.net This slight deviation is also noted in the 8-methoxy structure, where the oxygen atom deviates from the quinoline plane by 0.371 (2) Å. nih.gov This suggests that the 8-fluoro derivative would likely adopt a similar nearly planar conformation with a slightly rotated aldehyde group.
Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking)
The crystal packing of these molecules is stabilized by a variety of intermolecular forces. In the crystal structure of 2-chloro-8-methylquinoline-3-carbaldehyde, the structure is consolidated by C—H···π interactions and aromatic π–π stacking interactions, with a measured centroid–centroid distance of 3.661 (2) Å. researchgate.net
In related quinolone structures, weak intermolecular hydrogen bonds of the C–H···O and C–H···Cl types have also been detected, which can create two-dimensional layered patterns in the crystal lattice. nih.gov The presence of halogen atoms (chlorine and fluorine) and the aldehyde oxygen in this compound provides sites for potential hydrogen bonding and halogen bonding, which would play a significant role in its crystal packing. nih.gov For example, in copper complexes containing 5-chloro-7-nitro-8-hydroxyquinoline, hydrogen bonds have been observed to form layers within the crystal structure. mdpi.com
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The predominant method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction, which involves the cyclization of substituted acetanilides using a reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). chemijournal.comnih.govijsr.net While effective, this reaction often requires harsh conditions, stoichiometric reagents, and lengthy reaction times, sometimes up to 22 hours at elevated temperatures. chemijournal.comnih.gov Future research should focus on creating more efficient, economical, and environmentally benign synthetic pathways.
Key areas for future development include:
Catalytic Vilsmeier-Haack Reactions: Investigating the use of transition metal catalysts or Lewis acids could potentially lower the activation energy of the cyclization step, allowing for milder reaction conditions and reduced reaction times. rsc.org
Green Solvents and Energy Sources: Replacing conventional solvents with greener alternatives and employing energy-efficient technologies like microwave irradiation or sonication could significantly improve the sustainability of the synthesis. nih.gov Microwave-assisted organic synthesis has already been shown to be effective in reactions of 2-chloro-3-formylquinolines. nih.gov
Biocatalysis: Exploring enzymatic pathways for the synthesis or modification of the quinoline (B57606) ring presents a frontier for sustainable chemistry, offering high selectivity under mild conditions.
Exploration of Underexplored Reactivity Profiles
The reactivity of 2-chloroquinoline-3-carbaldehydes is typically dominated by reactions at the C2-chloro and C3-aldehyde positions. researchgate.net Common transformations include the condensation of the aldehyde with amines or hydrazines to form Schiff bases and the substitution of the chlorine atom. rsc.orgnih.gov However, a vast potential for novel reactivity remains untapped.
Future research should aim to explore:
Modern Cross-Coupling Reactions: While Sonogashira coupling has been reported for related analogs, a systematic investigation of other modern cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) at the C2 position could provide access to a diverse range of previously inaccessible derivatives. rsc.org
Asymmetric Catalysis: The development of enantioselective transformations involving the aldehyde group, such as asymmetric aldol, Henry, or cyanation reactions, would enable the synthesis of chiral quinoline derivatives, which are of significant interest in medicinal chemistry.
C-H Functionalization: Investigating late-stage C-H functionalization at other positions on the quinoline ring (e.g., C4, C5, C7) while preserving the existing functional groups would be a powerful strategy for rapidly building molecular complexity.
Multicomponent Reactions: Designing novel multicomponent reactions (MCRs) that utilize 2-chloro-8-fluoroquinoline-3-carbaldehyde as a key building block could provide rapid and efficient access to complex heterocyclic systems in a single step.
Q & A
Q. What are the established synthetic routes for 2-Chloro-8-fluoroquinoline-3-carbaldehyde, and what are their methodological considerations?
The Vilsmeier-Haack reaction is a common method, involving phosphorus oxytrichloride (POCl₃) and dimethylformamide (DMF) to form the aldehyde group. For example, substituting the methoxy group in 2-chloro-8-methoxyquinoline-3-carbaldehyde synthesis with fluorine could yield the target compound. Key steps include controlled heating (e.g., 353 K for 15 hours) and purification via recrystallization (petroleum ether/ethyl acetate) . A modified procedure using phosphorus pentachloride (PCl₅) may also be adapted for halogenation at the 2-position .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions, while mass spectrometry (MS) verifies molecular weight (e.g., ~219.67 g/mol for related derivatives) . X-ray crystallography, refined using SHELXL , resolves structural ambiguities, as demonstrated for 2-chloro-8-methoxyquinoline-3-carbaldehyde, where bond angles and halogen positions were validated .
Q. What purification methods are effective for isolating this compound?
Recrystallization from a petroleum ether/ethyl acetate mixture is standard for removing unreacted precursors . Column chromatography may be required if polar byproducts (e.g., phosphorylated intermediates) are present, using silica gel and a gradient eluent system.
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in halogenated quinoline carbaldehyde synthesis?
Yield improvements often involve adjusting stoichiometric ratios of POCl₃:DMF (e.g., 6.5 mL:2.3 mL for 10 mmol substrate) and reaction time. Lower temperatures (273 K during adduct formation) minimize side reactions, while post-reaction quenching on ice prevents aldehyde degradation . For fluorinated analogs, anhydrous conditions and inert atmospheres (N₂/Ar) may reduce hydrolysis of sensitive intermediates .
Q. What strategies address discrepancies in crystallographic data for halogenated quinolines?
Contradictions in bond lengths or angles may arise from twinning or disorder. SHELX programs (e.g., SHELXL) enable robust refinement by modeling anisotropic displacement parameters and validating against simulated annealing results . For example, the 8-fluoro substituent’s electron-withdrawing effects can distort planarity, requiring careful validation via residual density maps .
Q. How do fluorine and chlorine substituents influence the reactivity of quinoline-3-carbaldehydes in nucleophilic addition reactions?
Fluorine’s strong electronegativity deactivates the quinoline ring, reducing electrophilicity at the 3-carbaldehyde group. Chlorine at the 2-position may sterically hinder nucleophilic attack. Computational studies (DFT) or Hammett σ values can predict reactivity trends. Experimental validation via kinetic assays (e.g., monitoring aldimine formation rates) is recommended .
Q. What challenges arise in interpreting mass spectrometry data for polyhalogenated quinolines, and how are they resolved?
Chlorine’s isotopic pattern (³⁵Cl:³⁷Cl ≈ 3:1) and fluorine’s monoisotopic nature complicate fragmentation analysis. High-resolution MS (HRMS) with electrospray ionization (ESI) distinguishes isotopic clusters, while tandem MS/MS identifies diagnostic fragments (e.g., loss of CO from the aldehyde group) .
Q. How can synthetic byproducts be minimized during the Vilsmeier-Haack reaction for fluorinated quinolines?
Byproducts like phosphorylated intermediates are mitigated by strict stoichiometric control and slow reagent addition. Post-reaction quenching with ice-water precipitates the product while solubilizing acidic byproducts. Purity is confirmed via thin-layer chromatography (TLC) with UV visualization .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate NMR and X-ray data using software like CCDC Mercury to reconcile structural discrepancies .
- Experimental Design : Use fractional factorial designs to optimize multi-variable reactions (e.g., temperature, solvent polarity, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
